2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine
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Overview
Description
2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 3-methylpiperidine.
Formation of Intermediate: The aldehyde group of 3,5-dimethoxybenzaldehyde is reacted with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dimethoxyphenyl)-2-(3-ethylpiperidin-1-yl)ethanamine
Uniqueness
2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine is unique due to its specific substitution pattern on the aromatic ring and the piperidine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H26N2O2 |
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Molecular Weight |
278.39 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C16H26N2O2/c1-12-5-4-6-18(11-12)16(10-17)13-7-14(19-2)9-15(8-13)20-3/h7-9,12,16H,4-6,10-11,17H2,1-3H3 |
InChI Key |
MICPJGHFZAGIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(CN)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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